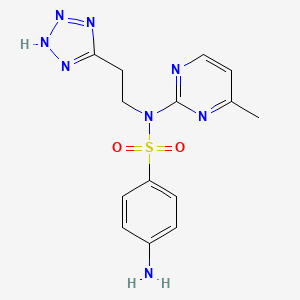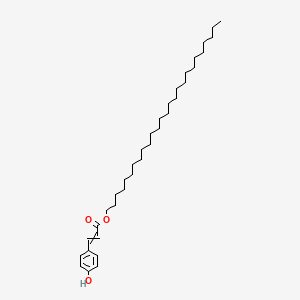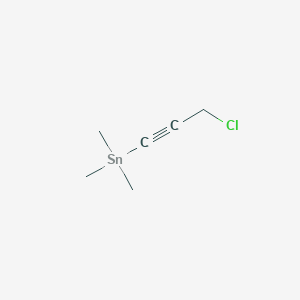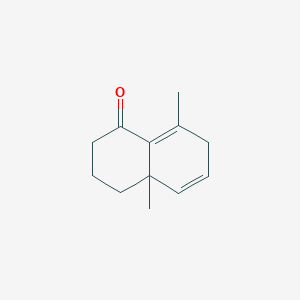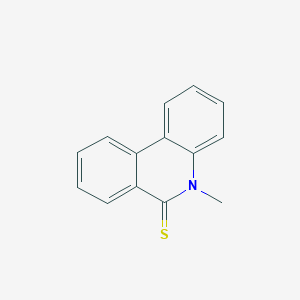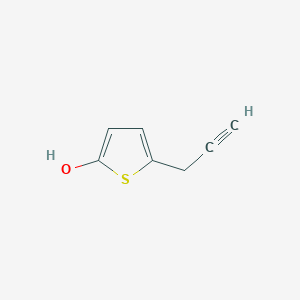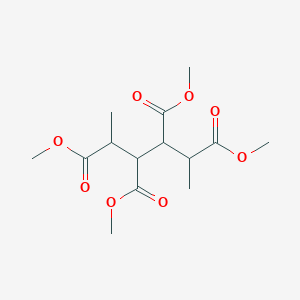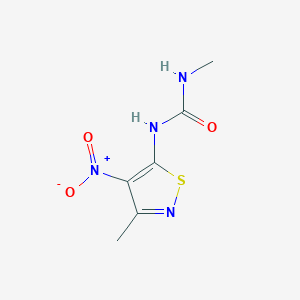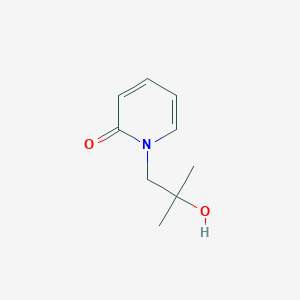
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one is a chemical compound with a unique structure that combines a pyridinone ring with a hydroxy-methylpropyl side chain
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridone with 2-chloro-2-methylpropanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbon of the pyridone ring, resulting in the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form a more saturated derivative, such as a dihydropyridinone.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used to investigate metal-ligand interactions and their effects on biological systems.
Medicine: The compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where metal coordination plays a role.
Industry: In industrial applications, the compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl group and the pyridinone ring can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to chelate metal ions is particularly significant in its mechanism of action, as it can influence metal-dependent biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-2-methylpropyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
2-Pyridone: Lacks the hydroxy-methylpropyl side chain, making it less versatile in terms of functional group modifications.
1-(2-Hydroxyethyl)pyridin-2(1H)-one: Similar structure but with a shorter side chain, which may affect its reactivity and interactions.
1-(2-Methylpropyl)pyridin-2(1H)-one: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and coordinate with metal ions.
The uniqueness of this compound lies in its combination of a hydroxy-methylpropyl side chain and a pyridinone ring, providing a balance of reactivity and stability that is advantageous in various applications.
Eigenschaften
CAS-Nummer |
65100-75-6 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
1-(2-hydroxy-2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-9(2,12)7-10-6-4-3-5-8(10)11/h3-6,12H,7H2,1-2H3 |
InChI-Schlüssel |
PZNFZNHBFIYLNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=CC=CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


